molecular formula C5H8N4O4S B13993010 N,3-dimethyl-5-nitroimidazole-4-sulfonamide CAS No. 6339-57-7

N,3-dimethyl-5-nitroimidazole-4-sulfonamide

Cat. No.: B13993010
CAS No.: 6339-57-7
M. Wt: 220.21 g/mol
InChI Key: MZDWYVODNKGSOE-UHFFFAOYSA-N
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Description

N,3-dimethyl-5-nitroimidazole-4-sulfonamide is a compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-5-nitroimidazole-4-sulfonamide typically involves the nitration of an imidazole derivative followed by sulfonation. One common method involves the reaction of 3,5-dimethylimidazole with nitric acid to introduce the nitro group at the 5-position. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group at the 4-position.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-5-nitroimidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the sulfonamide or nitro groups.

Scientific Research Applications

N,3-dimethyl-5-nitroimidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,3-dimethyl-5-nitroimidazole-4-sulfonamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage cellular DNA, leading to cell death. This mechanism is particularly useful in antimicrobial applications, where the compound targets and kills microbial cells.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.

    Tinidazole: A nitroimidazole used for its antiprotozoal and antibacterial effects.

    Secnidazole: Known for its use in treating bacterial vaginosis.

Uniqueness

N,3-dimethyl-5-nitroimidazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro and sulfonamide groups makes it a versatile compound for various applications.

Properties

CAS No.

6339-57-7

Molecular Formula

C5H8N4O4S

Molecular Weight

220.21 g/mol

IUPAC Name

N,3-dimethyl-5-nitroimidazole-4-sulfonamide

InChI

InChI=1S/C5H8N4O4S/c1-6-14(12,13)5-4(9(10)11)7-3-8(5)2/h3,6H,1-2H3

InChI Key

MZDWYVODNKGSOE-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(N=CN1C)[N+](=O)[O-]

Origin of Product

United States

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